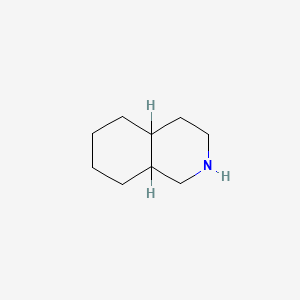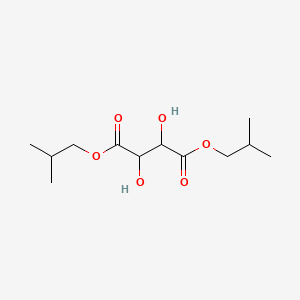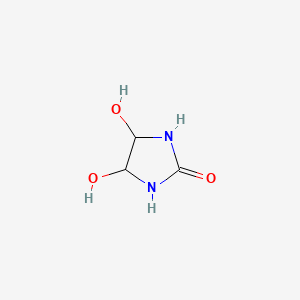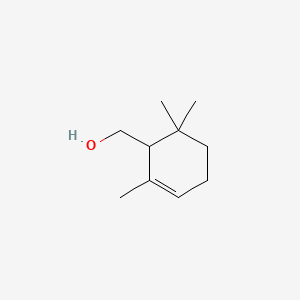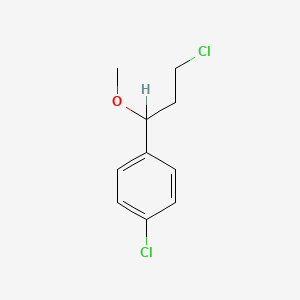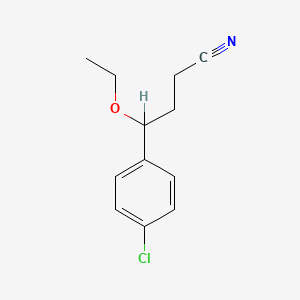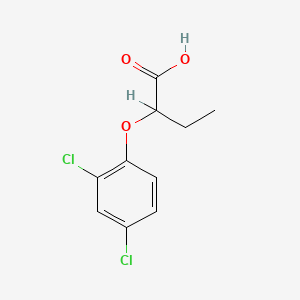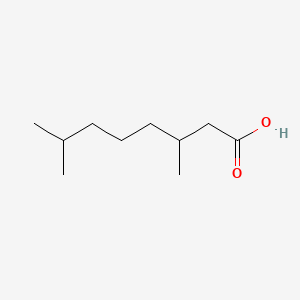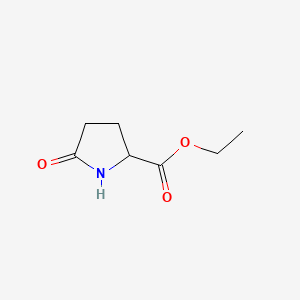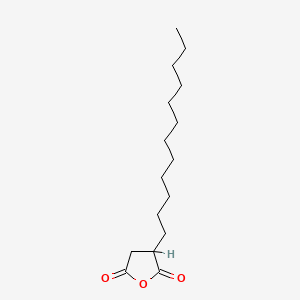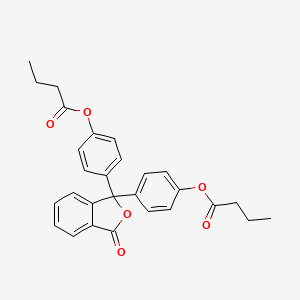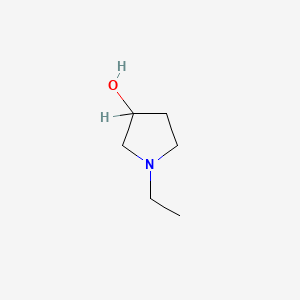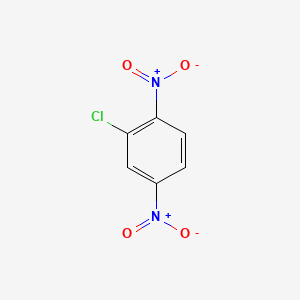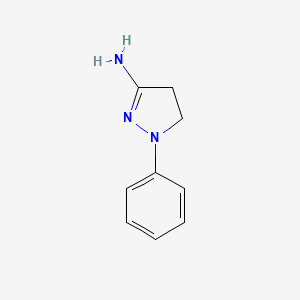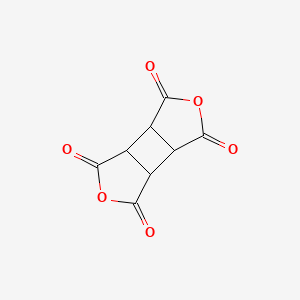
1,2,3,4-Cyclobutanetetracarboxylic dianhydride
Vue d'ensemble
Description
Cyclobutanetetracarboxylic dianhydride is a chemical compound related to cyclobutane, a four-membered ring structure, which is of interest due to its unique chemical and physical properties. The papers provided discuss various cyclobutane derivatives and their synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of cyclobutane derivatives can be achieved through different methods. For instance, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was synthesized by the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate in methanol under photoirradiation by direct sunlight . Another example is the spontaneous formation of the trans 1,3-adduct with trimethyltin hydride and a B-spiro derivative with bromotrichloromethane, which demonstrates the radical-type reactivity of 1,3-dibora-2,4-diphosphoniocyclobutane-1,3-diyl .
Molecular Structure Analysis
The molecular and crystal structures of these compounds are determined using techniques such as single crystal X-ray analysis. For example, the cyclobutane derivative mentioned in paper has a slightly distorted square-planar arrangement of the central four-membered ring. The molecule is located at the center of inversion, and the residues on opposite sides of the ring are on different faces, resembling the α-form for truxillic acid derivatives .
Chemical Reactions Analysis
Cyclobutane derivatives exhibit a variety of chemical behaviors. Cyclobuta(1,2-d)benzyne, for instance, can be generated and undergoes dimerization to form a novel strained benzenoid hydrocarbon with olefinic properties . The 1-zirconacyclobuta-2,3-dienes represent organometallic analogs of 1,2-cyclobutadiene and show unprecedented intramolecular C–H activation and reactivity towards carbonyl compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. The crystal structure of a photodimer of 4'-chloro-4-styrylpyridine shows that the cyclobutane ring has a puckered conformation, which indicates that the dimerization process is a head-to-tail reaction . The Hirshfeld surface analysis confirms that hydrogen bonding and van der Waals interactions are dominant in the crystal packing of the cyclobutane derivative . Additionally, the Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition of 3-alkoxycyclobutanones to aldehydes and ketones demonstrates the reactivity and potential for further chemical transformations of these compounds .
Applications De Recherche Scientifique
Synthesis and Optical Applications
CBDA is utilized in the synthesis of fluorinated semi-alicyclic polyimides exhibiting excellent thermal stability and optical transparency, crucial for optocommunication applications. Polyimides derived from CBDA and fluorinated aromatic diamines demonstrate transmittances over 88% at 450 nm and minimal absorption at key optocommunication wavelengths (1.30μm and 1.55μm), indicating their potential in optical materials (L. Jin-gang et al., 2009).
Material Properties and Chemical Stability
The unique cyclic structure of CBDA contributes to the synthesis of polyimides with high molecular weights, demonstrating significant solubility in polar solvents, high thermal stability (decomposition temperatures exceeding 450°C), and transparency across a broad wavelength range. Such materials are promising for applications requiring durable, stable, and clear polymers (Yasufumi Watanabe et al., 2002).
Advanced Manufacturing Techniques
Innovative manufacturing techniques like photomicroreactor systems have been developed for the efficient synthesis of CBDA through the photodimerization of maleic anhydride. This process benefits from improved yields and reduced reaction times, showcasing the potential of CBDA in enhancing the efficiency and sustainability of chemical manufacturing processes (Wenhua Xu et al., 2018).
Application in Display Technology
CBDA-based polyimides are investigated for their application in liquid crystal displays (LCDs), where the control of liquid crystal alignment is critical. Polyimides synthesized from CBDA and diamines have been explored for their ability to influence pretilt angles in LCD cells, a key factor in the performance and quality of display technologies (Y. Lee et al., 2006).
Safety And Hazards
Orientations Futures
CBDA has been used to synthesize polyimide films and poly (amic acid) having liquid crystal alignment layers . These materials have excellent high-temperature resistance, mechanical strength, and superior electrical/insulating properties . Therefore, CBDA and its derivatives have potential applications in the field of polymer engineering .
Propriétés
IUPAC Name |
4,9-dioxatricyclo[5.3.0.02,6]decane-3,5,8,10-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O6/c9-5-1-2(6(10)13-5)4-3(1)7(11)14-8(4)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYCECQIOXZODZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(C3C1C(=O)OC3=O)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196058 | |
| Record name | Tetrahydrocyclobuta(1,2-c:3,4-c')difuran-1,3,4,6-tetraone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Cyclobutanetetracarboxylic dianhydride | |
CAS RN |
4415-87-6, 4411-19-2 | |
| Record name | Tetrahydrocyclobuta[1,2-c:3,4-c′]difuran-1,3,4,6-tetrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4415-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Cyclobutanetetracarboxylic dianhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004415876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC131455 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrahydrocyclobuta(1,2-c:3,4-c')difuran-1,3,4,6-tetraone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydrocyclobuta[1,2-c:3,4-c']difuran-1,3,4,6-tetraone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4-CYCLOBUTANETETRACARBOXYLIC DIANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1DOQ7P28N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

